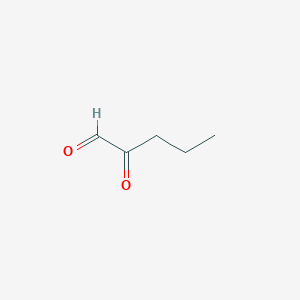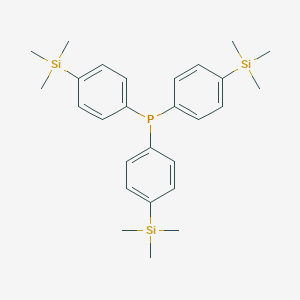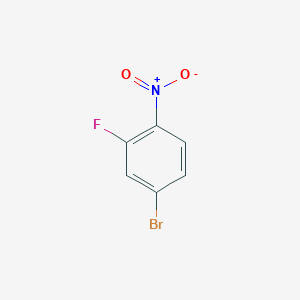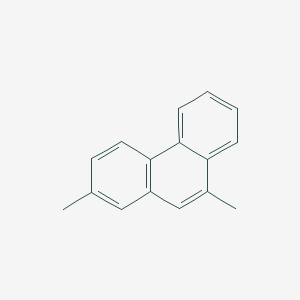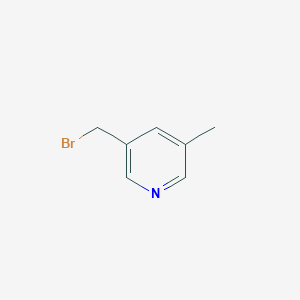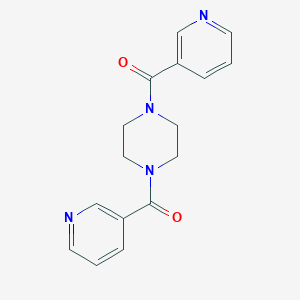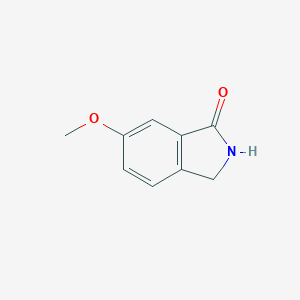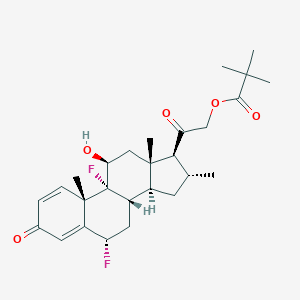
6,7-二苯基喹啉
描述
6,7-Diphenylpterin is a chemical compound with the molecular formula C18H13N5O . It is a main product offered by BOC Sciences, a world-leading provider of special chemicals .
Synthesis Analysis
The synthesis of 6,7-Diphenylpterin involves several steps. One method involves the preparation of 2-amino-3-(3-hydroxypropyl)-6,7-diphenyl-4(3H)-pteridinone from 5-amino-7-methylthiofurazano . This compound is then used to prepare oligonucleotide conjugates designed to target photooxidative damage on single-stranded DNA .Chemical Reactions Analysis
The chemical reactions involving 6,7-Diphenylpterin are complex and involve multiple steps. For instance, in one study, 6,7-Diphenylpterin was used as an intermediate for the preparation of oligonucleotide conjugates . These conjugates were designed to target photooxidative damage on single-stranded DNA .Physical And Chemical Properties Analysis
6,7-Diphenylpterin has a molecular weight of 315.32872 . Other physical and chemical properties such as density, melting point, and boiling point are crucial for understanding the behavior of the compound under different conditions .科学研究应用
Photooxidative Damage Targeting in Medical Research
6,7-Diphenylpterin has been utilized as an intermediate in the synthesis of oligonucleotide conjugates. These conjugates are designed to target photooxidative damage on single-stranded DNA, particularly the bcr-abl chimeric gene implicated in chronic myeloid leukaemia (CML). This application is significant in medical research for developing therapeutic strategies against CML .
Biochemistry Research
In biochemistry, 6,7-Diphenylpterin conjugates serve as photosensitizers to induce oxidative damage in nucleic acids. This property is exploited to study the mechanisms of gene expression regulation and DNA repair processes .
Pharmacology
The compound’s role in pharmacology is linked to its use in synthesizing derivatives that act as photosensitizers. These derivatives have potential applications in developing drugs that can be activated by light to exert therapeutic effects, such as in photodynamic therapy .
Analytical Chemistry
6,7-Diphenylpterin derivatives are used in analytical chemistry for the detection and quantification of DNA damage. The ability of these compounds to cause specific cleavage at guanine sites upon light activation makes them useful tools in studying DNA-protein interactions and other analytical applications .
Material Science
Research in material science explores the use of 6,7-Diphenylpterin in the development of novel materials with specific light-responsive properties. These materials have potential applications in creating smart coatings and other materials that change properties upon exposure to light .
Chemical Synthesis
6,7-Diphenylpterin plays a crucial role in chemical synthesis as an intermediate for various compounds. Its unique structure allows for the development of complex molecules with specific functions, which can be used in creating new materials or as part of synthetic pathways in chemical manufacturing .
作用机制
Target of Action
6,7-Diphenylpterin primarily targets DNA , specifically single-stranded DNA representing the bcr–abl chimeric gene . This gene is implicated in the pathogenesis of chronic myeloid leukaemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow .
Mode of Action
6,7-Diphenylpterin interacts with its target through a process known as photooxidative damage . This involves the use of light to induce oxidative damage to the DNA . The compound is used as a photosensitizer, absorbing light and transferring the energy to other molecules, creating reactive species that can damage the DNA .
Biochemical Pathways
It’s known that the compound induces oxidative damage to dna, which can disrupt various cellular processes, including dna replication and transcription . This can lead to cell death, particularly in cancer cells with the bcr–abl chimeric gene .
Pharmacokinetics
The compound’s ability to induce photooxidative damage suggests it can interact with dna in cells, indicating it has some degree of bioavailability .
Result of Action
The action of 6,7-Diphenylpterin results in oxidative damage to the DNA, leading to alkali-labile sites which were monitored by polyacrylamide gel electrophoresis . This damage can disrupt the function of the bcr–abl chimeric gene, potentially inhibiting the growth of CML cells .
Action Environment
The efficacy and stability of 6,7-Diphenylpterin are likely influenced by various environmental factors. For instance, the compound’s photooxidative activity suggests that light exposure could play a role in its action . .
属性
IUPAC Name |
2-amino-6,7-diphenyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c19-18-22-16-15(17(24)23-18)20-13(11-7-3-1-4-8-11)14(21-16)12-9-5-2-6-10-12/h1-10H,(H3,19,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFLLFFNWQPPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=CC=C4)N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418267 | |
| Record name | 6,7-Diphenylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diphenylpterin | |
CAS RN |
17376-91-9 | |
| Record name | 6,7-Diphenylpterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Diphenylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6,7-Diphenylpterin, when conjugated to oligonucleotides, interact with its target DNA and what are the downstream effects?
A1: The research primarily focuses on using 6,7-Diphenylpterin as a photosensitizer when conjugated to oligonucleotides. Upon excitation with near-UV light, the conjugated 6,7-Diphenylpterin interacts with its target DNA through photochemical processes. Specifically, the studies observe:
- Oxidative Damage: The excited 6,7-Diphenylpterin causes oxidative damage to guanine bases in the target DNA sequence. []
- Alkali-Labile Sites: This oxidative damage leads to the formation of alkali-labile sites within the DNA, which can be detected and analyzed using techniques like polyacrylamide gel electrophoresis. []
- Sequence-Specific Cleavage: The location of DNA cleavage is influenced by both the linker length connecting the 6,7-Diphenylpterin to the oligonucleotide and the specific target sequence. For example, one conjugate showed a preference for cleavage at a specific guanine (G14) within the target sequence. []
Q2: What are the proposed mechanisms behind the observed DNA cleavage with 6,7-Diphenylpterin conjugates?
A2: The research suggests that the DNA cleavage observed with these conjugates may involve Type 1 photochemical electron transfer. [] This contrasts with previous studies using ruthenium polypyridyl sensitizers, indicating that 6,7-Diphenylpterin conjugates could utilize a different mechanistic pathway for DNA interaction and damage. Further research is needed to fully elucidate the specific mechanisms involved.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



